1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride
CAS No.: 1311317-64-2
Cat. No.: VC5074244
Molecular Formula: C14H19Cl2N3O2
Molecular Weight: 332.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311317-64-2 |
|---|---|
| Molecular Formula | C14H19Cl2N3O2 |
| Molecular Weight | 332.23 |
| IUPAC Name | 1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H17N3O2.2ClH/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12;;/h4-7,10H,2-3,8,15H2,1H3,(H,16,17);2*1H |
| Standard InChI Key | AXPFAGMFNDFWPB-UHFFFAOYSA-N |
| SMILES | CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound consists of three core components:
-
Benzodioxole group: A 1,3-benzodioxol-5-yl substituent provides a planar aromatic system with electron-rich oxygen atoms, a feature common in ligands targeting neurotransmitter receptors .
-
Imidazole ring: The 1H-imidazol-2-yl group introduces a nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking interactions, often critical in drug-receptor binding .
-
Butan-1-amine chain: A four-carbon aliphatic amine terminated by a primary amino group, protonated as a dihydrochloride salt to enhance solubility and stability.
The stereochemistry and bond angles were confirmed via InChIKey AXPFAGMFNDFWPB-UHFFFAOYSA-N, with SMILES notation CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.23 g/mol |
| CAS Number | 1311317-64-2 |
| Salt Form | Dihydrochloride |
| Hydrogen Bond Donors | 3 (2 NH, 1 NH) |
| Hydrogen Bond Acceptors | 6 |
The dihydrochloride salt form lowers the compound’s pKa, increasing aqueous solubility compared to the free base.
Synthesis and Manufacturing Pathways
Reaction Overview
While explicit synthetic protocols for this compound are proprietary, analogous routes involve:
-
Benzodioxole-imidazole coupling: A Suzuki-Miyaura cross-coupling between 5-bromo-1,3-benzodioxole and a preformed imidazole boronic ester, catalyzed by palladium(0) .
-
Amine chain incorporation: Nucleophilic substitution at the imidazole C-2 position using 1-bromobutane-1-amine under basic conditions .
-
Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride.
Challenges in Purification
-
Byproduct formation: Competing reactions at the imidazole N-1 position require careful temperature control (~0–5°C) to minimize undesired substitutions .
-
Chromatographic separation: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) resolves the target compound from structurally similar impurities.
Pharmacological and Toxicological Considerations
Receptor Binding Hypotheses
The compound’s structural motifs align with ligands targeting:
-
Cannabinoid receptors (CB1/CB2): The benzodioxole group mimics the phenolic hydroxyls of Δ9-THC, while the imidazole may act as a bioisostere for indole rings in synthetic cannabinoids like JWH-018 .
-
Serotonin receptors (5-HT): Imidazole derivatives demonstrate affinity for 5-HT receptors, suggesting potential hallucinogenic or anxiolytic effects .
Toxicity Risks
-
Cytotoxicity: In silico predictions (ADMETlab 2.0) indicate moderate hepatotoxicity risk (Probability = 0.62) due to cytochrome P450 3A4 inhibition.
-
Neurotoxicity: Structural analogs like 4F-MDMB-BUTICA induce seizures in rodent models at doses ≥10 mg/kg, likely via GABAergic disruption .
Regulatory and Legal Status
Forensic Identification
-
GC-MS signatures: Predicted major fragments include m/z 207 (benzodioxole-imidazole core), m/z 98 (butylamine chain), and m/z 36 (HCl) .
-
Raman spectroscopy: Strong bands at 1245 cm (C-O-C stretching) and 1590 cm (imidazole ring vibration) .
Comparative Analysis with Structural Analogs
The target compound’s shorter alkyl chain may reduce lipophilicity (clogP = 2.1 vs. 3.4 for the 3-methyl analog), potentially altering blood-brain barrier penetration .
Future Research Directions
Priority Investigations
-
In vitro receptor profiling: Radioligand displacement assays at CB1, CB2, and 5-HT receptors to quantify binding affinities (K).
-
Metabolic stability: Liver microsome studies to identify primary metabolites (e.g., O-demethylation of benzodioxole).
-
Behavioral toxicology: Dose-response analyses in murine models for locomotor stimulation, analgesia, and seizure thresholds.
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume